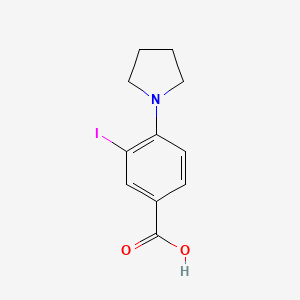

3-Iodo-4-(pyrrolidin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJDNUMEEPEOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660945 | |

| Record name | 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-16-3 | |

| Record name | 3-Iodo-4-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformation Studies of 3 Iodo 4 Pyrrolidin 1 Yl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-iodo-4-(pyrrolidin-1-yl)benzoic acid serves as a versatile handle for the introduction of various functional groups through esterification and amidation reactions, enabling the synthesis of a wide array of derivatives.

Formation of Esters and Amides

The synthesis of esters from this compound can be achieved through standard Fischer esterification conditions, which involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is widely applicable for the preparation of simple alkyl esters, such as methyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.

Amide bond formation is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions. Standard coupling reagents, such as carbodiimides (e.g., EDC) often in the presence of additives like HOBt, facilitate the reaction between the carboxylic acid and a primary or secondary amine to yield the corresponding amide. A notable example is the synthesis of N-aryl and N-alkyl amides, which are prevalent motifs in pharmacologically active compounds. For instance, the coupling of this compound with various anilines or alkylamines can be accomplished in high yields, providing a modular approach to a library of substituted benzamides. A specific application of this reactivity is seen in the synthesis of intermediates for pharmaceutical agents, where the amide bond is formed under mild conditions to ensure the integrity of other functional groups within the molecule.

Table 1: Examples of Amide Synthesis from this compound

| Amine Reactant | Coupling Reagents | Product |

|---|---|---|

| Aniline | EDC, HOBt | N-phenyl-3-iodo-4-(pyrrolidin-1-yl)benzamide |

| Benzylamine | HATU, DIPEA | N-benzyl-3-iodo-4-(pyrrolidin-1-yl)benzamide |

| Morpholine | T3P | (3-Iodo-4-(pyrrolidin-1-yl)phenyl)(morpholino)methanone |

Derivatization via the Carboxylic Acid Group

Beyond simple esters and amides, the carboxylic acid functionality can be transformed into other functional groups. For example, reduction of the carboxylic acid, typically after conversion to an ester or amide to prevent interference from the acidic proton, can yield the corresponding benzyl (B1604629) alcohol. This alcohol can then undergo further reactions, such as oxidation to an aldehyde or conversion to a benzyl halide, opening up additional avenues for molecular diversification.

Transformations Involving the Pyrrolidin-1-yl Ring

The pyrrolidin-1-yl substituent, while generally stable, can undergo specific chemical transformations, particularly at the nitrogen center or on the ring itself, although these are less common than reactions at the other two functional sites.

Nitrogen-Centered Reactions

The nitrogen atom of the pyrrolidine (B122466) ring is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic and basic. It can react with strong electrophiles, such as alkyl halides or acylating agents, to form quaternary ammonium (B1175870) salts or N-acylpyrrolidinium ions, respectively. However, the electron-donating effect of the pyrrolidine ring onto the benzene (B151609) ring can modulate its reactivity.

Ring Modification and Functionalization

While direct functionalization of the saturated pyrrolidine ring is challenging, oxidative conditions can lead to the formation of N-oxides or even ring-opened products under harsh conditions. More sophisticated strategies, often involving metal-catalyzed C-H activation, would be required for selective functionalization of the C-H bonds of the pyrrolidine ring. However, such transformations on this specific substrate are not widely reported in the literature, with the focus remaining on the more reactive carboxylic acid and aryl iodide moieties.

Palladium-Catalyzed and Other Cross-Coupling Reactions of the Aryl Iodide

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for a variety of C-C and C-heteroatom bond-forming reactions. These reactions are pivotal in the synthesis of complex organic molecules.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The high reactivity of the C-I bond facilitates the initial oxidative addition of the aryl iodide to a palladium(0) complex, which is often the rate-determining step.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds. This compound or its ester derivatives can be coupled with a wide range of arylboronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of various substituted aryl groups at the 3-position of the benzoic acid core.

Heck Reaction: The Heck reaction enables the arylation of alkenes. The aryl iodide moiety of this compound can be coupled with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce a vinyl group at the 3-position. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: For the introduction of an alkyne functionality, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This provides access to a range of arylalkyne derivatives.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of C-N bonds. The aryl iodide of this compound can be coupled with a variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, to introduce a new amino substituent at the 3-position. This reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Arylalkene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Diaryl/Alkylaryl amine |

The diverse reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The ability to selectively functionalize each of its three reactive sites provides a powerful platform for the generation of molecular diversity.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex. The reactivity of the organic halide is a critical factor, with the rate of the rate-determining oxidative addition step generally following the trend I > Br > Cl. libretexts.org Consequently, the iodinated center of this compound makes it a highly reactive substrate for this transformation.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, its behavior can be reliably inferred from extensive research on other aryl iodides. nih.govfrontiersin.org The electron-donating pyrrolidinyl group and the electron-withdrawing benzoic acid group present on the aromatic ring can influence the electronic properties of the molecule, but the inherent reactivity of the carbon-iodine bond ensures its suitability as a coupling partner. yonedalabs.com Reactions are typically performed in the presence of a palladium(0) catalyst, often generated in situ, a phosphine ligand, and a base. libretexts.org The choice of these components can be tailored to optimize yield and reaction time.

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the oxidative addition, transmetalation, and reductive elimination steps. libretexts.org |

| Ligand | PPh₃, SPhos, Buchwald-type phosphines | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room Temperature to 100 °C | Aryl iodides often react at lower temperatures compared to bromides or chlorides. yonedalabs.com |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, aryl iodides are the most reactive halide partners for the Sonogashira reaction, allowing for milder reaction conditions, often at room temperature. wikipedia.orglibretexts.org

The compound this compound is an excellent candidate for Sonogashira coupling due to its aryl iodide moiety. The reaction enables the introduction of an alkynyl group at the 3-position of the benzoic acid ring, leading to the synthesis of arylalkynes. While standard conditions involving a copper(I) co-catalyst are effective for aryl iodides, copper-free protocols have also been developed to prevent the undesired homocoupling of the alkyne partner (Glaser coupling). rsc.orgpitt.edu

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyzes the main cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate. wikipedia.org |

| Base | Et₃N, Piperidine, Diisopropylamine | Deprotonates the terminal alkyne and neutralizes the HX byproduct. |

| Solvent | THF, DMF, or the amine base itself | Provides the reaction medium. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient for highly reactive aryl iodides. wikipedia.org |

Nucleophilic Aromatic Substitution on Iodinated Centers

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. chemistrysteps.combyjus.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. wikipedia.org

The aromatic ring of this compound contains both an electron-donating group (the pyrrolidinyl substituent) and an electron-withdrawing group (the carboxylic acid). The powerful electron-donating nature of the nitrogen lone pair from the pyrrolidinyl group significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect generally deactivates the ring towards attack by nucleophiles. total-synthesis.com Although the carboxylic acid group is electron-withdrawing, its influence is likely insufficient to overcome the strong activating effect of the amine, making a standard SNAr reaction at the iodinated center highly unfavorable. Alternative, less common pathways for nucleophilic substitution, such as those proceeding through a benzyne (B1209423) intermediate or concerted mechanisms (cSNAr), could be considered, but these typically require very specific and often harsh conditions. chemistrysteps.comnih.gov

Detailed Mechanistic Investigations of Reaction Pathways

While specific mechanistic studies focused solely on this compound are not prominent in the literature, the pathways of its primary reactions (Suzuki-Miyaura and Sonogashira couplings) are well-understood. Investigating these pathways involves a combination of kinetic studies to determine reaction rates and the identification of transient intermediates.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms by determining the rate law, which expresses how the reaction rate depends on the concentration of each reactant. acs.org For a palladium-catalyzed cross-coupling reaction involving this compound (ArI), a coupling partner (e.g., an organoboron reagent, Nu), and a catalyst (Pd), the rate law might take the form:

Rate = k[ArI]x[Nu]y[Pd]z

The exponents x, y, and z represent the order of the reaction with respect to each component and are determined experimentally. A common method is the analysis of reaction progress kinetic data, which can reveal the rate-determining step of the catalytic cycle. acs.org For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. libretexts.org

To illustrate how reaction orders are determined, a hypothetical set of initial rate experiments for a Suzuki-Miyaura coupling is presented below.

| Experiment | [ArI] (M) | [Boronic Acid] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.001 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.001 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.001 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.002 | 3.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one would deduce that the reaction is first order in this compound (doubling [ArI] doubles the rate), zero order in the boronic acid (doubling its concentration has no effect on the rate), and first order in the palladium catalyst (doubling [Pd] doubles the rate).

Identification and Characterization of Reaction Intermediates

The catalytic cycles of cross-coupling reactions involve a series of short-lived organopalladium intermediates. wikipedia.org Identifying and characterizing these species provides direct evidence for the proposed mechanism. The generally accepted mechanism for reactions like the Suzuki-Miyaura and Sonogashira couplings involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate, Ar-Pd(II)-I. These complexes are often stable enough to be characterized by techniques like NMR spectroscopy. Anionic ligands from catalyst precursors can also remain coordinated, forming complexes such as [ArPdI(Cl)L₂]⁻. nih.govacs.org

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki coupling) is transferred to the palladium center, displacing the halide or another ligand. This step forms a new Pd(II) intermediate, Ar-Pd(II)-R'. In the Sonogashira reaction, this involves the transfer of an alkynyl group from a copper acetylide.

Reductive Elimination: The two organic fragments (Ar and R') are expelled from the palladium center as the final coupled product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The direct observation of these intermediates is challenging due to their low concentration and short lifetimes. However, specialized techniques such as low-temperature NMR, mass spectrometry, and computational modeling (DFT calculations) have been instrumental in characterizing the structures and energies of these transient species, providing deep insight into the reaction mechanism. chemrxiv.org

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic techniques are pivotal for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, identifies the functional groups present in the molecule. Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula with high accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid, ¹H and ¹³C NMR spectra provide key information about the number and types of protons and carbons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the pyrrolidine (B122466) ring. The substitution pattern on the benzene (B151609) ring—an iodine atom, a pyrrolidinyl group, and a carboxylic acid group—creates a specific splitting pattern for the aromatic protons. The pyrrolidine protons typically appear as multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would feature downfield signals for the carboxyl carbon and the aromatic carbons, with the carbon attached to the iodine atom being significantly influenced by the halogen's electronic effects. The aliphatic carbons of the pyrrolidine ring would resonate at higher field strengths.

While specific experimental data from diverse sources for 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not widely reported in publicly available literature, these methods would be instrumental in confirming the connectivity between protons and carbons, thus solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available in the searched literature.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 155 |

| Pyrrolidine CH₂ (adjacent to N) | ~3.4 | ~50 |

| Pyrrolidine CH₂ (beta to N) | ~2.0 | ~25 |

| Carboxylic Acid OH | >10 (broad) | - |

| Carboxylic Acid C=O | - | 165 - 175 |

| Aromatic C-I | - | ~90-100 |

Vibrational spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-N stretching of the pyrrolidinyl group and various C-H and C=C stretching and bending vibrations of the aromatic ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The technique could also be used to identify the C-I stretching vibration, which typically appears at low frequencies.

Table 2: Characteristic Vibrational Frequencies (Note: This table is predictive, as specific experimental data is not available in the searched literature.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Amine | C-N stretch | 1250 - 1350 |

| Alkyl Halide | C-I stretch | 500 - 600 |

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental formula of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₁₁H₁₂INO₂) would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (approximately 317.12 g/mol ). The presence of iodine would be indicated by its characteristic isotopic pattern. Key fragmentation patterns would likely include the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive proof of the chemical formula C₁₁H₁₂INO₂.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula, C₁₁H₁₂INO₂. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of C₁₁H₁₂INO₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 41.66% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 3.81% |

| Iodine (I) | 126.90 | 1 | 126.90 | 40.01% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.42% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 10.09% |

| Total | - | - | 317.122 | 100.00% |

Computational Chemistry and Theoretical Investigations of 3 Iodo 4 Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic world of molecules. For 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid, these calculations illuminate its structural and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. niscpr.res.in A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set to perform geometry optimization. researchgate.netpsu.edunih.gov This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. psu.edu For this compound, optimization would reveal key bond lengths, bond angles, and dihedral angles, such as the planarity of the benzoic acid moiety and the puckering of the pyrrolidine (B122466) ring.

Once the geometry is optimized, electronic structure analysis can be performed. This includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidinyl-substituted benzene (B151609) ring, while the LUMO may be distributed over the carboxylic acid and the iodinated carbon, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. niscpr.res.indntb.gov.ua The MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating regions prone to electrophilic attack, and positive potential (blue) around the carboxylic hydrogen, highlighting its acidic nature.

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| C-I | ~2.10 | Carbon-Iodine bond distance |

| C-N (ring-pyrrolidine) | ~1.38 | Bond connecting benzene and pyrrolidine |

| C=O (carboxyl) | ~1.22 | Carbonyl bond in the carboxylic acid |

| Electronic Properties (eV) | ||

| HOMO Energy | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.3 | Indicator of chemical stability |

Calculation of Aromaticity Indices and Electrostatic Properties

The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity can be quantified using various computed indices. researchgate.net The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the equalization of bond lengths within the ring; a value close to 1 indicates high aromaticity. rsc.org Another common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. researchgate.net A negative NICS value is characteristic of an aromatic system. Given the presence of both an electron-donating group (pyrrolidinyl) and an electron-withdrawing, sterically demanding group (iodo), these calculations would quantify the net electronic effect on the ring's aromatic character.

Electrostatic properties, such as atomic charges, are determined through population analysis methods like Mulliken, Löwdin, or Natural Population Analysis (NPA). researchgate.netpsu.edu These calculations partition the molecular electron density among the atoms, providing insight into the electronic effects of the substituents. For instance, the analysis would likely confirm the electron-donating nature of the pyrrolidine nitrogen and the electron-withdrawing effect of the iodine and carboxyl groups, influencing the charge distribution across the aromatic ring. researchgate.net

Table 2: Calculated Aromaticity and Electrostatic Properties

| Index/Property | Predicted Value | Interpretation |

|---|---|---|

| HOMA | ~0.985 | High degree of aromaticity, minor bond length alternation |

| NICS(0) (ppm) | -9.5 | Magnetic criterion confirming aromatic character |

| NICS(1) (ppm) | -10.2 | Magnetic criterion at 1 Å above the ring plane |

| Natural Atomic Charges (e) | ||

| Iodine (I) | -0.15 | Slight negative charge due to polarization |

| Nitrogen (pyrrolidine) | -0.55 | Significant negative charge, indicating electron donation |

| Carbonyl Carbon (C=O) | +0.75 | Positive charge, indicating electrophilicity |

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

DFT calculations are highly effective in predicting spectroscopic data, which can be crucial for confirming the structure of a synthesized compound. researchgate.net Vibrational frequencies corresponding to infrared (IR) spectra can be calculated, though the computed values are often scaled to better match experimental results. ucl.ac.uk Key predicted vibrations for this compound would include the O-H stretch of the carboxylic acid (around 3000-3500 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-N stretching, and vibrations associated with the substituted benzene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netucl.ac.uk These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help assign the signals in an experimental spectrum, especially for complex aromatic regions. ucl.ac.uk

Table 3: Predicted Spectroscopic Data

| Spectrum | Key Predicted Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| IR | O-H stretch (carboxylic acid dimer) | ~2950 (broad) |

| C=O stretch (carboxylic acid) | ~1710 | |

| C-N stretch (aromatic-pyrrolidine) | ~1350 | |

| C-I stretch | ~550 | |

| ¹³C NMR | Carbonyl Carbon (COOH) | ~172 |

| C-I Carbon | ~95 | |

| C-N Carbon | ~150 | |

| ¹H NMR | Carboxylic Acid Proton (COOH) | ~12.5 |

Molecular Modeling for Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling techniques are used to explore the conformational landscape of this compound. The primary sources of conformational flexibility are the rotation of the carboxylic acid group and the puckering of the five-membered pyrrolidine ring. nih.govnih.gov

The pyrrolidine ring typically adopts non-planar "envelope" or "twisted" conformations to relieve ring strain. nih.govnih.gov The specific preferred pucker (e.g., Cγ-exo or Cγ-endo) can be influenced by substituents. nih.gov Computational potential energy surface scans, where the key dihedral angles are systematically rotated, can identify the lowest energy conformers. researchgate.net For the carboxylic acid group, there is a rotational barrier around the C-C bond connecting it to the benzene ring. Due to steric hindrance from the adjacent iodine atom, the carboxyl group is likely to be twisted out of the plane of the benzene ring. nih.gov

Simulation of Reaction Mechanisms and Energy Profiles

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. rsc.org A plausible reaction to study for this compound could be its synthesis, for example, via a nucleophilic aromatic substitution of a di-iodinated precursor with pyrrolidine, followed by carboxylation.

By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. Transition state theory allows for the calculation of activation energies, which are directly related to reaction rates. acs.org Such simulations can clarify the feasibility of a proposed synthetic route, explain observed regioselectivity, and guide the optimization of reaction conditions. For instance, a simulation could determine the energy barrier for the nucleophilic attack of pyrrolidine and how it is affected by solvent.

Studies on Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. rsc.org For this compound, several types of interactions are expected to be significant. The most prominent is the hydrogen bonding between the carboxylic acid groups, which typically leads to the formation of centrosymmetric dimers. acs.orgacs.org

Derivatization Strategies for Structure Property Relationship Studies

Synthesis of Analogues with Modifications on the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a common motif in biologically active compounds, and its non-planar, saturated nature allows for three-dimensional exploration of chemical space. nih.gov Modifications to this ring can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties. For 3-iodo-4-(pyrrolidin-1-yl)benzoic acid, several synthetic approaches can be employed to generate analogues with altered pyrrolidine moieties.

One common strategy is the introduction of substituents at various positions of the pyrrolidine ring. This can be achieved by starting with appropriately functionalized proline derivatives or by direct functionalization of a pre-formed pyrrolidine ring. For example, hydroxylation, alkylation, or fluorination of the ring can alter polarity, lipophilicity, and metabolic stability. The synthesis of such analogues often relies on multi-step sequences. google.com A classical method for preparing substituted five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which allows for the construction of highly functionalized pyrrolidine cores. nih.gov

In the context of complex natural product analogues, such as dolastatin 10, modifications to the pyrrolidine subunit (P4) have been explored to enhance cytotoxic activity. nih.gov Introducing functional groups like an azide (B81097) not only modulates biological potency but also provides a chemical handle for further conjugation, for instance, in the development of antibody-drug conjugates. nih.gov These strategies highlight how even subtle changes to the pyrrolidine ring can lead to significant changes in molecular properties and function.

Table 1: Potential Modifications on the Pyrrolidine Ring and Their Rationale

| Modification Type | Position on Ring | Example Substituent | Rationale for Modification |

| Hydroxylation | C3 or C4 | -OH | Increase polarity, potential for hydrogen bonding |

| Alkylation | C2, C3, C4, or C5 | -CH₃, -C₂H₅ | Increase lipophilicity, explore steric effects |

| Fluorination | C3 or C4 | -F | Enhance metabolic stability, alter electronic properties |

| Azide Introduction | C3 or C4 | -N₃ | Modulate bioactivity, provide handle for bioconjugation nih.gov |

Exploration of Different Substituents on the Benzoic Acid Aromatic Ring

The benzoic acid portion of the molecule offers multiple avenues for derivatization to study its influence on properties such as acidity (pKa), electronic distribution, and intermolecular interactions. The existing iodine atom at the 3-position is not only a key structural feature but also a synthetic handle for further modifications through reactions like palladium-catalyzed cross-coupling.

Strategies for modifying the aromatic ring include:

Halogen Exchange: Replacing the iodine with other halogens (F, Cl, Br) to systematically study the effect of halogen size and electronegativity on activity.

Introduction of Alkyl or Aryl Groups: Using coupling reactions (e.g., Suzuki, Stille) to introduce carbon-based substituents, thereby altering the steric and electronic profile of the molecule.

Addition of Electron-Donating or -Withdrawing Groups: Placing groups like methoxy (B1213986) (-OCH₃) or nitro (-NO₂) at other available positions on the ring can modulate the acidity of the carboxylic acid and the electron density of the aromatic system.

Stereochemical Control in the Synthesis of Chiral Derivatives

Stereochemistry is a fundamental aspect of molecular design, profoundly influencing reactivity, selectivity, and biological interactions. rijournals.com The pyrrolidine ring in this compound can contain chiral centers, making stereochemical control a critical component of derivatization for SPR studies. The synthesis of enantiomerically pure or diastereomerically distinct analogues allows for the investigation of how the spatial arrangement of atoms affects the molecule's function.

Methods for achieving stereochemical control include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. rijournals.com

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as enantiopure amino acids (e.g., proline), to build the desired chiral scaffold.

Resolution of Racemates: Separating a mixture of enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.

Patents describing the synthesis of substituted pyrrolidine derivatives often detail methods for achieving specific stereoisomers, for example, through 1,3-dipolar cycloaddition reactions using chiral auxiliaries like camphor (B46023) sultam. google.com By synthesizing and evaluating individual stereoisomers, researchers can determine if a specific 3D conformation is preferred for a desired activity, a crucial step in drug discovery and materials development. rijournals.com

Chemical Approaches for Isotopic Labeling (e.g., Radioiodination for tracer studies)

The presence of an iodine atom in the structure of this compound makes it an excellent candidate for isotopic labeling, particularly radioiodination. Radioiodinated compounds are invaluable as tracers in preclinical and clinical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The choice of iodine radioisotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) depends on the specific application, considering factors like half-life and emission characteristics. nih.gov

Several chemical methods can be employed for radioiodination:

Isotopic Exchange: This is a direct method where the stable ¹²⁷I atom on the molecule is exchanged with a radioactive iodine isotope (e.g., ¹²³I⁻ or ¹²⁵I⁻). This reaction is often performed at high temperatures, sometimes with the aid of a catalyst like copper sulfate. nih.govacs.org This approach is synthetically straightforward as it utilizes the existing molecular framework.

Electrophilic Radioiodination: This involves the reaction of an activated aromatic precursor (e.g., a trialkylstannyl or boronic acid derivative) with an electrophilic source of radioiodine. This method allows for the introduction of radioiodine onto a precursor molecule that does not already contain iodine. For aromatic systems, direct electrophilic substitution can also be achieved using an oxidizing agent (like Iodogen or Chloramine-T) to generate an electrophilic radioiodine species from radioiodide. nih.gov

Palladium-Mediated C-H Activation: More recent methods involve the use of palladium catalysts to direct the radioiodination of a specific C-H bond, offering high regioselectivity. acs.org

The ability to radiolabel this compound or its derivatives opens up possibilities for its use in in vivo imaging studies to investigate pharmacokinetics, biodistribution, and target engagement.

Table 2: Common Radioisotopes of Iodine and Their Properties

| Isotope | Half-life | Principal Emissions | Primary Use |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35.5 keV) | In vitro assays, preclinical research nih.gov |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma (364 keV) | Therapy, some imaging |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.